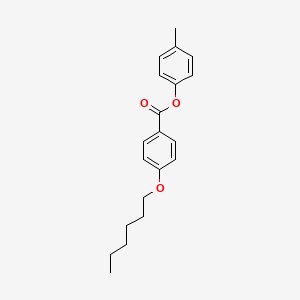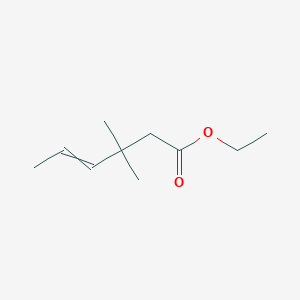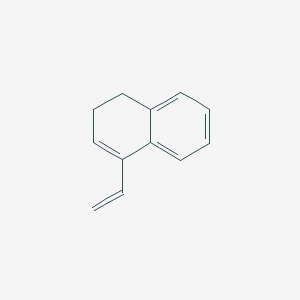
Naphthalene, 4-ethenyl-1,2-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene, 4-ethenyl-1,2-dihydro-: is an organic compound with the molecular formula C12H12. It is a derivative of naphthalene, characterized by the presence of an ethenyl group at the 4-position and a dihydro modification at the 1,2-positions. This compound is part of the larger family of naphthalene derivatives, which are known for their diverse chemical properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of naphthalene, 4-ethenyl-1,2-dihydro- typically involves the hydrogenation of naphthalene derivatives followed by the introduction of an ethenyl group. One common method is the catalytic hydrogenation of 4-vinylnaphthalene under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a palladium catalyst at elevated temperatures and pressures.
Industrial Production Methods: Industrial production of naphthalene, 4-ethenyl-1,2-dihydro- often involves the distillation and fractionation of petroleum or coal tar, followed by chemical modifications to introduce the ethenyl group and achieve the dihydro form. This process ensures the large-scale availability of the compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Naphthalene, 4-ethenyl-1,2-dihydro- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, altering its chemical structure.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used for reduction reactions.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Naphthalene, 4-ethenyl-1,2-dihydro- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of naphthalene, 4-ethenyl-1,2-dihydro- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the functional groups present. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparaison Avec Des Composés Similaires
- Naphthalene, 1,2-dihydro-4-phenyl-
- Naphthalene, 1,2-dihydro-
- Naphthalene, 2-ethenyl-
Comparison: Naphthalene, 4-ethenyl-1,2-dihydro- is unique due to the presence of both an ethenyl group and a dihydro modification This combination imparts distinct chemical properties and reactivity compared to other naphthalene derivatives For example, naphthalene, 1,2-dihydro-4-phenyl- has a phenyl group instead of an ethenyl group, leading to different chemical behavior and applications
Propriétés
Numéro CAS |
57065-77-7 |
|---|---|
Formule moléculaire |
C12H12 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
4-ethenyl-1,2-dihydronaphthalene |
InChI |
InChI=1S/C12H12/c1-2-10-7-5-8-11-6-3-4-9-12(10)11/h2-4,6-7,9H,1,5,8H2 |
Clé InChI |
DQBIDMUOQNMUCD-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CCCC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanediamide, N-[2-(aminosulfonyl)phenyl]-N'-(phenylmethyl)-](/img/structure/B14611366.png)
![[(7R,8R)-8-Methyl-1,4-dioxaspiro[4.4]nonan-7-yl]methanol](/img/structure/B14611372.png)
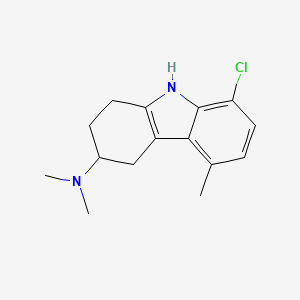
![3,7-Diazabicyclo[3.3.1]nonan-9-one, 1,5-diphenyl-](/img/structure/B14611385.png)
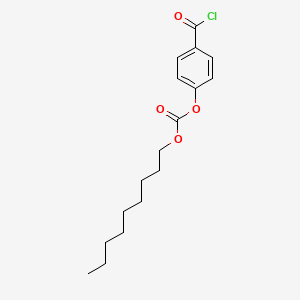
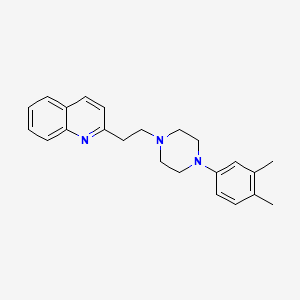
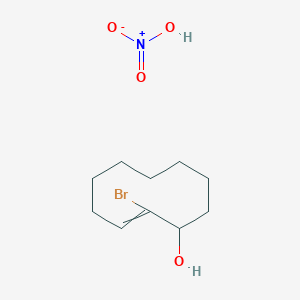
![Diazene, [1-[2,2-bis(1-methylethyl)hydrazino]ethyl]ethyl-](/img/structure/B14611400.png)
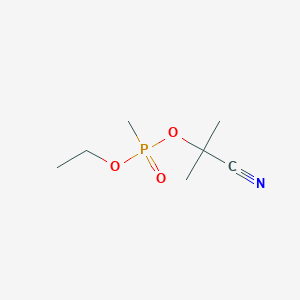

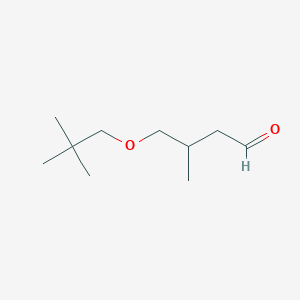
![2-[Bis(4-fluorophenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14611424.png)
